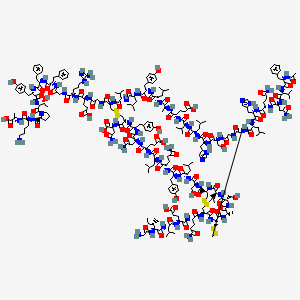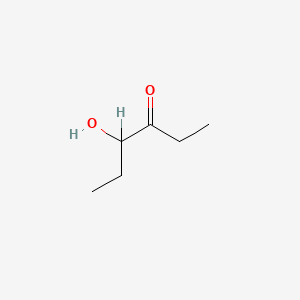
Basic Red 49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic Red 49: C28H30N2O3 . It is widely used in various industries due to its vibrant red color and fluorescent properties. This compound is soluble in water and ethanol, making it versatile for different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Red 49 is synthesized through the condensation of 2-hydroxy-N,N-diethylbenzeneamine and phthalic anhydride in the presence of sulfuric acid. The reaction mixture is then treated with a base to neutralize the acid, followed by filtration and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of Basic Red 49 involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Basic Red 49 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its color properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of Rhodamine B, each with unique properties and applications .
Scientific Research Applications
Chemistry: Basic Red 49 is used as a tracer dye in various chemical experiments due to its fluorescent properties. It helps in studying fluid dynamics and mixing processes .
Biology: In biological research, Basic Red 49 is used as a staining agent to visualize cellular components under a microscope. It is particularly useful in fluorescence microscopy .
Medicine: Basic Red 49 has applications in medical diagnostics, where it is used to stain tissues and cells for better visualization during examinations .
Industry: Industrially, Basic Red 49 is used in the manufacturing of inks, textiles, and plastics.
Mechanism of Action
The mechanism of action of Basic Red 49 involves its ability to bind to specific molecules or structures within a system. In biological staining, it binds to cellular components, allowing them to be visualized under a microscope. The dye’s fluorescence is activated under specific wavelengths of light, making it a powerful tool in various scientific applications .
Comparison with Similar Compounds
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Basic Red 9: Used in similar staining applications but has different chemical properties.
Neutral Red: A dye used for staining in biological research, with different solubility and staining characteristics.
Uniqueness: Basic Red 49 stands out due to its strong fluorescence and stability, making it highly effective in both industrial and research applications. Its ability to bind specifically to certain molecules and its versatility in different solvents further enhance its utility .
Properties
CAS No. |
12270-23-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




